molecular formula C16H22O5 B11741605 2,6-Dibutanoyl-3,5-dihydroxy-4,4-dimethylcyclohexa-2,5-dien-1-one

2,6-Dibutanoyl-3,5-dihydroxy-4,4-dimethylcyclohexa-2,5-dien-1-one

Cat. No.: B11741605
M. Wt: 294.34 g/mol
InChI Key: GYQHGWQDXAFTPB-UHFFFAOYSA-N
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Description

2,6-Dibutanoyl-3,5-dihydroxy-4,4-dimethylcyclohexa-2,5-dien-1-one is an organic compound with a complex structure It is characterized by the presence of two butanoyl groups, two hydroxyl groups, and a dimethylcyclohexa-2,5-dien-1-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dibutanoyl-3,5-dihydroxy-4,4-dimethylcyclohexa-2,5-dien-1-one typically involves multiple steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,6-dihydroxy-4,4-dimethylcyclohexa-2,5-dien-1-one and butanoyl chloride.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as pyridine to facilitate the acylation process.

    Purification: The product is purified using techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: The reactions are conducted in large-scale reactors to accommodate the production of significant quantities.

    Automated Systems: Automated systems are used to control reaction parameters such as temperature, pressure, and reaction time.

    Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,6-Dibutanoyl-3,5-dihydroxy-4,4-dimethylcyclohexa-2,5-dien-1-one undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The butanoyl groups can be substituted with other acyl groups or functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution Reagents: Acyl chlorides and other electrophiles are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

2,6-Dibutanoyl-3,5-dihydroxy-4,4-dimethylcyclohexa-2,5-dien-1-one has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,6-Dibutanoyl-3,5-dihydroxy-4,4-dimethylcyclohexa-2,5-dien-1-one involves:

    Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, to exert its effects.

    Pathways Involved: It may modulate various biochemical pathways, including oxidative stress pathways and signaling cascades.

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C16H22O5

Molecular Weight

294.34 g/mol

IUPAC Name

2,4-di(butanoyl)-3,5-dihydroxy-6,6-dimethylcyclohexa-2,4-dien-1-one

InChI

InChI=1S/C16H22O5/c1-5-7-9(17)11-13(19)12(10(18)8-6-2)15(21)16(3,4)14(11)20/h19-20H,5-8H2,1-4H3

InChI Key

GYQHGWQDXAFTPB-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C1=C(C(=C(C(C1=O)(C)C)O)C(=O)CCC)O

Origin of Product

United States

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